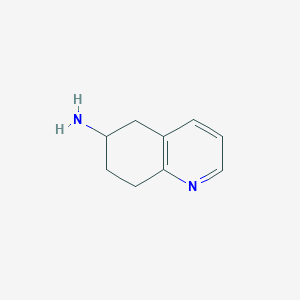

5,6,7,8-Tetrahydroquinolin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

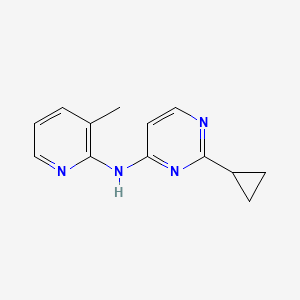

5,6,7,8-Tetrahydroquinolin-6-amine is a chemical compound with the molecular formula C9H12N2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular weight of 5,6,7,8-Tetrahydroquinolin-6-amine is 148.21 . The InChI code for the compound is 1S/C9H12N2.2ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H .Physical And Chemical Properties Analysis

5,6,7,8-Tetrahydroquinolin-6-amine has a molecular weight of 148.20498 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Enzymatic Resolution and Synthesis

A notable application of 5,6,7,8-tetrahydroquinolin-6-amine in scientific research is its enzymatic resolution. Crawford et al. (2007) described a spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B, highlighting a method for isolating enantiomerically enriched compounds, which is valuable in medicinal chemistry for creating drugs with specific stereochemical configurations (Crawford, Skerlj, & Bridger, 2007).

Chemical Synthesis and Medicinal Chemistry

Tetrahydroquinoline derivatives have been explored for their potential as 5-HT2C receptor agonists, offering insights into the development of new therapeutic agents. Schrader et al. (2016) synthesized tetrahydroquinoline-based tricyclic amines, optimizing their structure for potency and selectivity, which could lead to new treatments for disorders related to this receptor (Schrader et al., 2016).

Catalytic Hydrogenation Techniques

Skupinska et al. (2002) developed a method to prepare amino-substituted tetrahydroquinolines via catalytic hydrogenation, followed by acetamide hydrolysis. This technique provides a pathway for synthesizing derivatives with potential pharmacological applications, demonstrating the chemical versatility of tetrahydroquinoline compounds (Skupinska, McEachern, Skerlj, & Bridger, 2002).

Multicomponent Reactions for Compound Synthesis

Wan et al. (2011) presented a one-pot synthesis method for N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles using basic ionic liquid, illustrating the efficiency of multicomponent reactions (MCRs) in constructing complex molecules with significant yields. Such methodologies enhance the toolbox for synthetic organic chemistry, particularly in the rapid construction of compounds with potential biological activity (Wan et al., 2011).

Analytical Chemistry Applications

In analytical chemistry, the derivatization of amine-containing compounds for analysis via liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) has been explored. Boughton et al. (2011) discussed the derivatization of primary and secondary amines, including methods that involve 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, showcasing the utility of tetrahydroquinoline derivatives in facilitating the identification and quantification of a wide array of biologically relevant molecules (Boughton et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNCLWIIGMLHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroquinolin-6-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)

![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)

![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

![Methyl 2-(2-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride](/img/structure/B2479483.png)

![N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2479484.png)